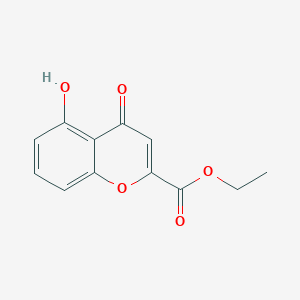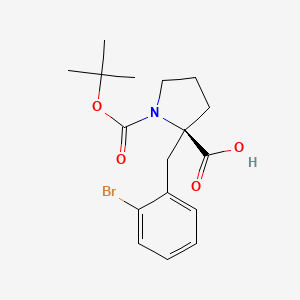
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, or (R)-2-BBTBP, is a synthetic molecule that has been widely studied due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. This organic compound is composed of a pyrrolidine ring, a bromobenzyl group, and a tert-butoxycarbonyl group. It is a chiral molecule, meaning that it has two different configurations that can be labeled as (R) and (S). (R)-2-BBTBP has been shown to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
(R)-2-BBTBP has been extensively studied in the scientific community due to its potential applications in various fields. It has been shown to have antifungal, antiviral, and anti-inflammatory properties, making it a potential therapeutic agent for treating fungal, viral, and inflammatory diseases. It has also been studied for its potential applications in organic synthesis and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (R)-2-BBTBP is still not fully understood, but there are several hypotheses that have been proposed. It is thought that the bromobenzyl group of (R)-2-BBTBP is responsible for its biological activity, as it is known to interact with certain enzymes and receptors in the body. Additionally, the pyrrolidine ring is thought to play a role in the molecule’s biological activity, as it is known to interact with certain proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
(R)-2-BBTBP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various fungi, viruses, and bacteria, making it a potential therapeutic agent for treating fungal, viral, and bacterial infections. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-2-BBTBP in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, the bromobenzyl group of (R)-2-BBTBP is known to interact with certain enzymes and receptors, making it a useful tool for studying biological processes. On the other hand, there are some limitations to using (R)-2-BBTBP in laboratory experiments, as it is a chiral molecule and the two enantiomers can have different biological activities. Additionally, it can be difficult to separate the two enantiomers, making it difficult to study the effects of each enantiomer individually.
Orientations Futures
The potential applications of (R)-2-BBTBP are vast and there are many future directions that can be explored. One possible direction is to further explore the antifungal, antiviral, and anti-inflammatory properties of (R)-2-BBTBP and develop it as a therapeutic agent for treating fungal, viral, and inflammatory diseases. Additionally, further research into the mechanism of action of (R)-2-BBTBP could lead to the development of more effective therapeutic agents. Additionally, further research into the synthesis of (R)-2-BBTBP could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the separation of the two enantiomers of (R)-2-BBTBP could lead to the development of more efficient and cost-effective methods for separating the two enantiomers.
Propriétés
IUPAC Name |
(2R)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375952 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
706806-71-5 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



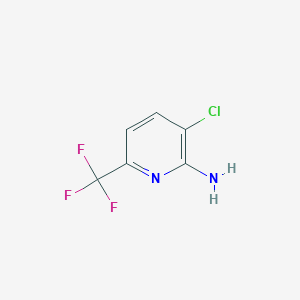
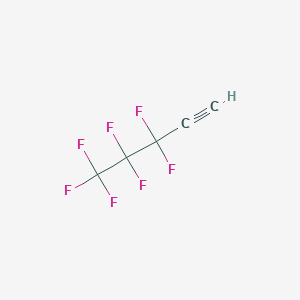

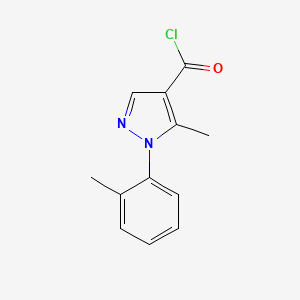
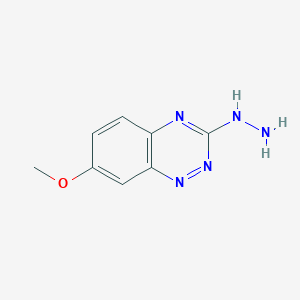
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)
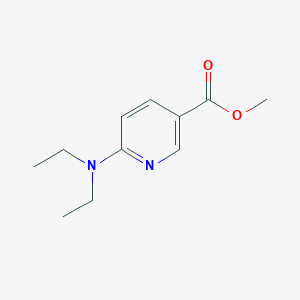
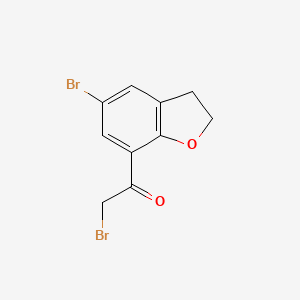
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)
![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)
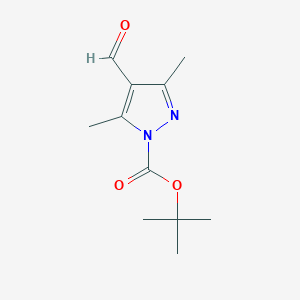
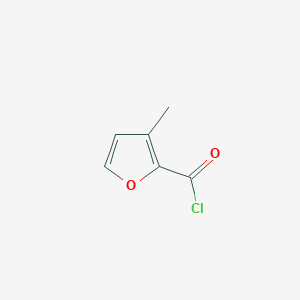
![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)
